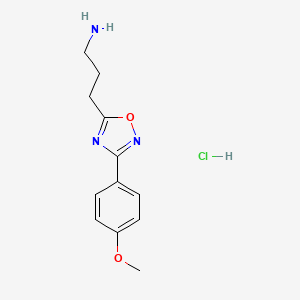
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Descripción general
Descripción
The compound “3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is a derivative of propan-1-amine, which has been substituted with a methoxyphenyl group and an oxadiazolyl group . The presence of these groups could potentially influence the compound’s physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propan-1-amine backbone, with a methoxyphenyl group and an oxadiazolyl group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and oxadiazolyl groups could potentially influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Anticancer Applications
- Compounds similar to 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride have demonstrated potential in anticancer research. A study explored the synthesis and anticancer evaluation of derivatives against various human cancer cell lines, including breast, lung, prostate, and others, showing good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019) Yakantham, Sreenivasulu, & Raju, 2019.
Antimicrobial Activities
- Research on 1,2,4-oxadiazole derivatives, like the compound , has also shown promising results in antimicrobial applications. For instance, a study synthesized novel 1,2,4-triazole derivatives, including compounds with similar structures, and found them to possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007) Bektaş et al., 2007.
Nematocidal Activity
- A series of 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, structurally related to the compound in focus, showed effective nematocidal activities. These compounds were evaluated for their effectiveness against Bursaphelenchus xylophilus, with certain derivatives exhibiting significant nematocidal properties (Liu, Wang, Zhou, & Gan, 2022) Liu, Wang, Zhou, & Gan, 2022.
Energetic Materials
- Multicyclic oxadiazoles, including 1,2,4-oxadiazoles, have been synthesized and characterized for use as energetic materials. These compounds, due to their structural properties, have been found to have good thermal stability and high density, making them suitable for applications in this field (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017) Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13;/h4-7H,2-3,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHSXASSDNKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




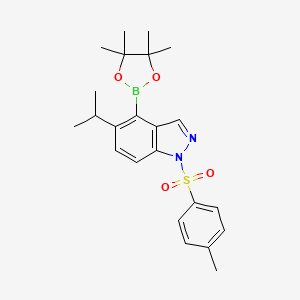
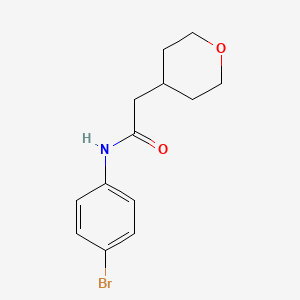


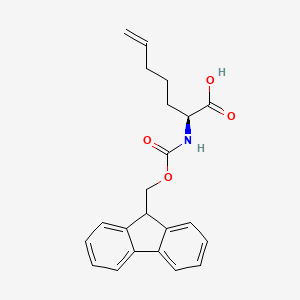
![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)



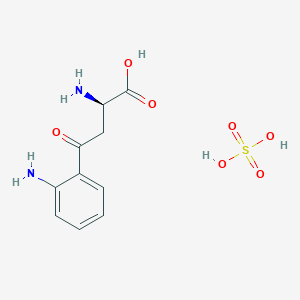
![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)
